Methyl o-toluate
Description
Historical Context of Methyl o-Toluate Studies
The story of this compound is intrinsically linked to the development of esterification chemistry. While the specific first synthesis of this compound is not prominently documented, its preparation falls under the umbrella of one of the most fundamental reactions in organic chemistry: the Fischer-Speier esterification. First described in 1895 by Emil Fischer and Arthur Speier, this acid-catalyzed reaction between a carboxylic acid and an alcohol provided a straightforward method for the synthesis of esters, including aromatic esters like the toluates. sioc-journal.cnbenthamdirect.com The early studies of o-toluic acid, the precursor to this compound, date back even further, with its initial observation credited to Sir William Ramsay. mdpi.com
Early investigations into this compound and its isomers were primarily focused on understanding their physical and chemical properties. These foundational studies provided essential data on characteristics such as boiling points, solubility, and reactivity, which are crucial for any chemical compound's application. ontosight.aichemicalbook.com The development of spectroscopic techniques in the 20th century, such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), allowed for a much deeper understanding of its molecular structure and has become a routine method for its characterization. nih.govresearchgate.netchemohollic.com
Significance of this compound in Contemporary Chemical Research
In the landscape of modern chemical research, this compound has emerged as a significant and versatile molecule. Its utility extends far beyond its historical role as a simple ester, now serving as a key intermediate and building block in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. chemimpex.comsuperiorchem.com Its pleasant, fruity odor also ensures its continued use in the fragrance and flavor industries. ontosight.aichemimpex.com
A major area of contemporary research where this compound plays a crucial role is in the development of new synthetic methodologies. Organic chemists are increasingly exploring the activation of otherwise inert C-H bonds, and toluene (B28343) derivatives, including this compound, are important substrates in this field. sioc-journal.cnbenthamdirect.comeurekaselect.comrsc.orgresearchgate.net The methyl group on the aromatic ring provides a handle for functionalization, allowing for the construction of intricate molecular architectures. For instance, recent studies have demonstrated the use of this compound in transition metal-catalyzed C-H olefination reactions. rsc.org
Furthermore, this compound has found applications in specialized areas of organic synthesis. It has been utilized in Michael-Claisen cyclization reactions for the construction of naphthyl ketones and in electrochemical deoxygenation reactions, showcasing its adaptability to a range of reaction conditions. Research has also been conducted on the thermodynamic properties of this compound and its isomers, providing valuable data for process optimization and understanding intermolecular interactions. nih.govnist.gov
Scope and Objectives of Current this compound Investigations
Current investigations into this compound are driven by several key objectives that align with broader trends in the chemical sciences. A significant focus is on the development of more sustainable and efficient synthetic methods. This includes the use of greener solvents, the development of novel catalytic systems, and the design of atom-economical reactions where this compound can serve as a readily available and cost-effective starting material. iptsalipur.orgmjcce.org.mk The principles of green chemistry are increasingly being applied to esterification processes in general, with a push to move away from harsh traditional catalysts towards more environmentally benign alternatives. researchgate.netmdpi.com
Another major objective is the expansion of the synthetic utility of this compound. Researchers are actively exploring new reactions and transformations where the unique electronic and steric properties of the ortho-substituted ester can be exploited to achieve high levels of selectivity. This includes its use as a probe molecule in catalysis research to understand reaction mechanisms and catalyst behavior. mpg.de The comparative study of toluate isomers (ortho, meta, and para) is also an ongoing area of interest, as their differing properties can lead to vastly different outcomes in chemical reactions and biological activity, a fundamental concept in isomerism. solubilityofthings.comlibretexts.orgsydney.edu.ausolubilityofthings.comnih.gov
Future research is expected to continue to focus on the application of this compound in the synthesis of complex natural products and bioactive molecules. As our understanding of its reactivity deepens, it is poised to become an even more valuable tool in the arsenal (B13267) of synthetic organic chemists. The development of interactive data tables based on ongoing research findings will be crucial for disseminating this knowledge and facilitating further discoveries.
Interactive Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₂ | nih.gov |
| Molecular Weight | 150.17 g/mol | nih.gov |
| Appearance | Colorless liquid | fishersci.com |
| Odor | Pungent, fruity | ontosight.aifishersci.com |
| Boiling Point | 207-208 °C | chemicalbook.com |
| Flash Point | 82 °C | fishersci.com |
| Specific Gravity | 1.070 | fishersci.com |
| Solubility in Water | Not miscible or difficult to mix | chemicalbook.com |
| Solubility in Organic Solvents | Soluble in ethanol (B145695), ether, acetone | ontosight.ai |
Spectroscopic Data of this compound
| Spectroscopy Type | Key Peaks/Signals | Source(s) |
| Infrared (IR) | Data available, characteristic ester C=O stretch | chemohollic.com |
| ¹H NMR | Data available, distinct signals for aromatic, methyl, and methoxy (B1213986) protons | chemohollic.com |
| ¹³C NMR | Data available, characteristic signals for carbonyl, aromatic, and alkyl carbons | chemohollic.com |
| Mass Spectrometry (MS) | Molecular ion peak and characteristic fragmentation pattern available | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-5-3-4-6-8(7)9(10)11-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWZECQNFWFVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048208 | |
| Record name | Methyl 2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Methyl o-toluate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21160 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.16 [mmHg] | |
| Record name | Methyl o-toluate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21160 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
89-71-4, 25567-11-7 | |
| Record name | Methyl 2-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl o-toluate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, methyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025567117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl o-toluate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9402 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-methyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl o-toluate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL O-TOLUATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC8KDB9FUW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Methyl O Toluate and Its Derivatives
Classical and Contemporary Esterification Techniques for Methyl o-Toluate Synthesis
The synthesis of this compound is primarily achieved through the esterification of o-toluic acid with methanol (B129727). This transformation can be accomplished using various methods, each with its own set of advantages and limitations.
Acid-Catalyzed Esterification Processes
The Fischer-Speier esterification is a classical and widely employed method for synthesizing esters. This acid-catalyzed nucleophilic acyl substitution involves the reaction of a carboxylic acid with an alcohol. masterorganicchemistry.comlibretexts.org In the case of this compound, o-toluic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comsmolecule.com
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. libretexts.org Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used as the solvent. masterorganicchemistry.comlibretexts.org
The synthesis of o-toluic acid itself can be achieved through various methods, including the hydrolysis of o-tolunitrile (B42240) with sulfuric acid. orgsyn.org
Enzymatic Synthesis Pathways
Enzymatic synthesis offers a green and selective alternative to traditional chemical methods. While specific research on the enzymatic synthesis of this compound is not extensively detailed in the provided results, the general principles of enzyme-catalyzed esterification are well-established. Lipases are commonly used enzymes for this purpose due to their ability to function in organic solvents and their high selectivity.
This method would involve the use of a suitable lipase (B570770) to catalyze the reaction between o-toluic acid and methanol. The mild reaction conditions and high specificity of enzymes can lead to higher purity products and reduced environmental impact.
Novel Catalytic Systems for this compound Production and Transformation
Recent advancements in catalysis have led to the development of novel systems for the synthesis and transformation of esters like this compound, focusing on improved efficiency, reusability, and environmental compatibility.
Heterogeneous Catalysis in this compound Reactions
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation and recycling. mdpi.com Solid acid catalysts have gained prominence as environmentally friendly alternatives to traditional mineral acids for esterification reactions. mdpi.commdpi.com
Recent studies have explored the use of various solid acid catalysts for the synthesis of methyl benzoates. For instance, iron-supported Zr/Ti solid acid catalysts have shown effectiveness in catalyzing the synthesis of various methyl benzoate (B1203000) derivatives. mdpi.com The catalytic activity is influenced by the composition of the catalyst, with a specific ratio of zirconium and titanium exhibiting the highest catalytic effect. mdpi.com These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. mdpi.commdpi.com
The efficiency of reduction of methyl 2-methylbenzoate (B1238997) has also been compared using different heterogeneous systems. chemicalbook.com
Table 1: Comparison of Heterogeneous Catalysts for Methyl Benzoate Synthesis
| Catalyst | Support | Key Findings | Reference |
| Iron/Zirconium/Titanium | Solid Acid | Effective for various benzoic acids; reusable. | mdpi.com |
| Zirconium/Titanium | Solid Acid | Optimal Zr/Ti ratio enhances catalytic activity. | mdpi.com |
Homogeneous Catalysis in this compound Transformations
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, allows for high reaction rates and selectivity due to uniform distribution. numberanalytics.com Organometallic complexes are often employed as homogeneous catalysts. fiveable.me The catalytic cycle typically involves substrate binding, transformation, and catalyst regeneration. numberanalytics.comfiveable.me
In the context of this compound transformations, homogeneous catalysts can be utilized for reactions such as hydrogenation. The catalytic reduction of carboxylic acid derivatives, including esters, is a challenging yet important transformation. rsc.org Homogeneous transition metal complexes can promote these reactions, often through a bifunctional mechanism. rsc.org
Organocatalytic Approaches to this compound Synthesis
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis, offering a metal-free alternative. mdpi.com While specific examples of organocatalytic synthesis of this compound are not detailed, the principles can be applied. For instance, organocatalysts can be used in the oxidation of methyl aromatics to form carboxylic acids, which can then be esterified. mdpi.com
Research has shown the use of proline-based organocatalysts in asymmetric synthesis. Furthermore, organocatalytic methods have been developed for the synthesis of dihydroquinolines, showcasing the potential of this approach in creating complex molecules from simpler precursors. acs.org
Multi-Step Synthesis Strategies Incorporating this compound as an Intermediate
The strategic incorporation of this compound in multi-step syntheses has proven instrumental in accessing complex molecular frameworks. Its ability to undergo a variety of transformations makes it a valuable building block for constructing intricate aromatic systems and for directing stereoselective reactions.
Synthesis of Complex Aromatic Systems from this compound Precursors (e.g., Isocoumarins)
This compound and its derivatives are key precursors in the synthesis of isocoumarins, a class of compounds featuring a 1H-isochromen-1-one core structure that is prevalent in many bioactive natural products. rsc.org A well-established method involves the lateral lithiation of o-toluic acid derivatives, followed by acylation and subsequent lactonization. rsc.org However, the lateral lithiation of o-toluate esters can be complicated by self-condensation. rsc.orgrsc.org
Recent advancements have overcome this challenge. For instance, the use of a LiTMP-LiBr complex facilitates a novel cross-ester coupling of 2-methoxy o-toluate esters to directly yield isocoumarins without the formation of a carbonyl intermediate. rsc.orgresearchgate.net This method has been successfully applied to the synthesis of various natural product precursors. researchgate.netdntb.gov.ua Another strategy involves the bromination of this compound with N-bromosuccinimide (NBS) to form a benzyl (B1604629) bromide, which can then undergo a Wittig reaction to create stilbene (B7821643) esters, precursors to dihydroisocoumarins. journals.co.za
Furthermore, this compound serves as a starting material for the synthesis of benzo[b]fluorenones. thieme-connect.de This multi-step process involves the bromination of this compound, followed by several transformations to construct the complex polycyclic aromatic system. thieme-connect.de The Staunton-Weinreb annulation, a tandem Michael addition-Dieckmann condensation, utilizes ortho-toluate anions to react with α,β-unsaturated lactones, providing a powerful method for constructing naphthopyran frameworks, as demonstrated in the total synthesis of (-)-thysanone. digitalnz.orgresearchgate.net
| Target Compound Class | Key Reaction Involving this compound Derivative | Reference |
| Isocoumarins | LiTMP-LiBr mediated cross-ester coupling of 2-methoxy o-toluate esters | rsc.orgresearchgate.net |
| Dihydroisocoumarins | Wittig reaction of a phosphonium (B103445) salt derived from this compound | journals.co.za |
| Benzo[b]fluorenones | Initial bromination of this compound to form a key intermediate | thieme-connect.de |
| Naphthopyranones | Staunton-Weinreb annulation using an ortho-toluate anion | digitalnz.orgresearchgate.net |
Stereoselective Synthesis Involving this compound Derivatives
The development of stereoselective reactions involving this compound derivatives is crucial for the synthesis of chiral molecules with specific biological activities. While direct stereoselective transformations on the this compound core are less common, its derivatives are instrumental in achieving high levels of stereocontrol in subsequent steps.
A notable example is the Staunton-Weinreb annulation, which can be performed in a stereoselective manner. researchgate.netgoogle.com.na In the synthesis of tetracycline (B611298) analogs, the reaction of a chiral enone with an anion formed from the deprotonation of a toluate derivative allows for the stereoselective formation of the C-ring of the tetracycline core. google.com.na This highlights how the toluate fragment, while not chiral itself, is a key component in a diastereoselective bond-forming event.
Furthermore, the total synthesis of (+)-olivin, the aglycon of olivomycin (B1226810) A, showcases a highly stereoselective approach where intermediates derived from complex starting materials are elaborated, with the principles of stereocontrol being paramount throughout the synthesis. acs.org While not directly starting from this compound, the strategies employed in such syntheses for controlling stereochemistry are relevant to complex transformations involving substituted aromatic precursors. The development of convergent strategies for complex molecules like thailandamide A methyl ester also relies on a series of stereoselective reactions, including Evans methylation and Crimmins acetate (B1210297) aldol (B89426) reactions, to establish multiple stereocenters. rsc.org
Mechanistic Investigations of this compound Forming and Reacting Systems
A thorough understanding of the reaction mechanisms is paramount for optimizing existing synthetic methods and for the rational design of new transformations. Investigations into the reaction pathways, transition states, and the influence of various factors on the reactivity of this compound and its derivatives provide crucial insights.
Elucidation of Reaction Pathways and Transition States
The study of reaction pathways and transition states helps to explain the observed reactivity and selectivity in reactions involving this compound. A transition state is a high-energy, unstable configuration along the reaction coordinate that represents the energy barrier that must be overcome for a reaction to proceed. fiveable.me
In the context of the LiTMP-LiBr mediated synthesis of isocoumarins, the reaction is believed to proceed through a seamless tandem process. rsc.org This involves a proximity-induced lateral lithiation, followed by a complex-induced acylation, enolization, and finally lactonization. rsc.org Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to model transition states and assess the steric and electronic effects on reaction pathways. For instance, DFT calculations have been used to investigate the mechanism of transition metal-catalyzed C-O activation reactions, providing insights into structure-reactivity correlations. researchgate.net
The Diels-Alder reaction between biomass-derived furans and ethylene (B1197577) to produce precursors for polyethylene (B3416737) terephthalate (B1205515) (PET) has also been studied mechanistically. acs.org The proposed reaction pathways involve the formation of bicyclic intermediates, and understanding these pathways is crucial for optimizing the synthesis of valuable platform chemicals. acs.org
Role of Aggregation in this compound Transformations
In organolithium chemistry, the aggregation of lithium species plays a pivotal role in the reactivity and selectivity of reactions. acs.org In the LiTMP-LiBr induced synthesis of isocoumarins from 2-methoxy o-toluate esters, aggregation is believed to be a key factor. researchgate.netresearchgate.net The formation of mixed aggregates between the lithium amide, lithium halides, and the lithium enolate of the ester can significantly influence the course of the reaction. acs.org
The LiTMP-LiBr complex is thought to facilitate the reaction by driving a proximity-induced lateral lithiation and expediting the subsequent acylation step. rsc.orgresearchgate.net The aggregation helps to bring the reactants into close proximity within a complex, thereby promoting the desired transformation over competing side reactions like self-condensation. rsc.org This highlights the importance of considering the solution structure and aggregation state of organometallic reagents when designing and optimizing synthetic procedures.
Steric and Electronic Effects in this compound Reactivity
The reactivity of this compound is significantly influenced by both steric and electronic effects. iupac.org The ortho-methyl group, in particular, exerts a notable steric effect that can influence the rate and outcome of reactions. iupac.orgcdnsciencepub.com
Steric Effects: The presence of the ortho-methyl group can lead to steric hindrance, which may slow down reactions at the ester carbonyl group. iupac.org However, this steric hindrance can also be exploited to achieve selectivity. In some cases, steric compression in the ground state can lead to steric acceleration in the transition state. cdnsciencepub.com The triplet energy of methyl mesitoate, a sterically hindered analog of this compound, is considerably higher than that of mesitonitrile, which is attributed to the steric effect inhibiting resonance. cdnsciencepub.com
Electronic Effects: The electronic nature of substituents on the aromatic ring also plays a crucial role. iupac.org Electron-donating groups generally increase the electron density of the ring, which can affect the reactivity of both the ring and the ester functionality. Conversely, electron-withdrawing groups decrease the electron density. organic-chemistry.org The hydrolysis of benzoate esters, a reaction related to transformations of this compound, shows a sensitivity to the electronic effects of substituents. memphis.edu In certain reactions, such as the electrochemical methylation of carboxylic acids, the electronic properties of the substrate can significantly impact the reaction yield. anu.edu.au
| Effect | Description | Example | Reference |
| Steric Hindrance | The ortho-methyl group can physically block the approach of reagents to the ester carbonyl. | Slower hydrolysis rates compared to para-substituted analogs. | iupac.org |
| Steric Acceleration | Relief of ground-state steric strain in the transition state can increase reaction rates. | Observed in the solvolysis of highly substituted benzyl chlorides. | cdnsciencepub.com |
| Electronic Effects | Substituents on the aromatic ring alter the electron density, influencing reaction rates and pathways. | Electron-donating groups can facilitate electrophilic aromatic substitution. | iupac.orgorganic-chemistry.org |
| Inhibition of Resonance | Steric hindrance from the ortho-methyl group can twist the ester group out of the plane of the aromatic ring, reducing resonance stabilization. | Higher triplet energy of methyl mesitoate compared to less hindered analogs. | cdnsciencepub.com |
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound and its related derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. This involves developing methodologies that are more efficient, use less hazardous materials, and minimize waste generation. Key areas of focus include the adoption of solvent-free reaction conditions and the development of sustainable, recyclable catalysts.
Solvent-Free and Environmentally Benign Reaction Conditions
A significant stride in the green synthesis of esters like this compound is the move towards solvent-free reaction conditions. Traditional esterification processes often rely on volatile organic compounds (VOCs) as solvents, which contribute to air pollution and pose health and safety risks. Eliminating solvents not only mitigates these issues but also simplifies product purification, reduces waste, and can lead to lower operational costs.
Research has demonstrated that carboxylic acids can be effectively esterified under mild, solvent-free conditions using green reagents such as dimethyl carbonate, with acid catalysis. researchgate.net This approach avoids the disadvantages associated with base-catalyzed methods, which can require high temperatures and expensive reagents. researchgate.net Another innovative solvent-free method involves carrying out reactions by grinding the reactants together, a technique that has proven successful for Knoevenagel condensation reactions and can be applied to other organic syntheses. researchgate.net
The synthesis of precursors to this compound has also benefited from solvent-free approaches. For instance, o-toluic acid can be produced through the liquid-phase oxidation of o-xylene (B151617) in the absence of a solvent, using a molecular oxygen-containing gas. google.com
Beyond just eliminating solvents, creating environmentally benign reaction conditions involves using safer reagents. The use of hydrogen peroxide as a "green" oxidant in the presence of a suitable catalyst in water represents a sustainable alternative to hazardous heavy metal oxidants like chromates or permanganate. mdpi.com This method can be applied to the synthesis of carboxylic acids, which are precursors to esters like this compound. mdpi.com
Table 1: Comparison of Solvent-Free and Conventional Esterification Methods
| Feature | Solvent-Free Method | Conventional Method |
| Solvent | None or green solvent (e.g., water) | Volatile Organic Compounds (VOCs) |
| Reagents | Green reagents (e.g., dimethyl carbonate, H₂O₂) researchgate.netmdpi.com | Mineral acids (e.g., H₂SO₄), hazardous oxidants diva-portal.orgmdpi.com |
| Conditions | Often milder temperatures, grinding techniques researchgate.netresearchgate.net | Can require high temperatures and pressures researchgate.net |
| Byproducts | Minimal, often recyclable (e.g., CO₂, MeOH) researchgate.net | Acidic waste requiring neutralization diva-portal.org |
| Environmental Impact | Reduced VOC emissions, less waste researchgate.netepa.gov | Air pollution, wastewater generation mdpi.com |
Sustainable Catalysis in this compound Chemistry
The development of sustainable catalysts is a cornerstone of green chemistry, addressing the limitations of conventional catalysts like sulfuric or hydrochloric acid, which are corrosive, difficult to handle, and generate significant waste. diva-portal.orgmdpi.com Sustainable catalysts are typically solid acids or heterogeneous systems that are easily separated from the reaction mixture, can be recycled multiple times without significant loss of activity, and are environmentally friendly.
Zirconium-based solid acid catalysts have emerged as highly effective for ester synthesis. mdpi.com For example, a catalyst prepared with a zirconium to titanium molar ratio of 1.2:1 (ZT10) has shown excellent catalytic effect in the synthesis of methyl benzoates from benzoic acid and methanol. mdpi.com These solid acids provide a recoverable alternative to traditional homogeneous acid catalysts, thereby preventing pollution from wastewater generated during neutralization. mdpi.com Other metallocene complexes, such as zirconocene (B1252598) triflate, have also been identified as effective catalysts for aromatic esterification, aiming to reduce the environmental impact compared to conventional methods. diva-portal.org
Another class of sustainable catalysts includes silica (B1680970) molecular sieves containing framework Lewis acid centers, such as Zr-β. acs.org These have been used to catalyze the reaction between ethylene and biomass-derived furans to produce precursors for aromatic compounds like methyl p-toluate (B1214165). acs.org Similarly, nano-sulfated titania has been reported as a highly active and recyclable solid acid catalyst for the esterification of various carboxylic acids under solvent-free conditions. academie-sciences.fr
Deep eutectic solvents (DES) represent a novel and green alternative, acting as both the solvent and the catalyst. dergipark.org.tr A DES formed from p-toluene sulfonic acid and benzyl tri-ethyl ammonium (B1175870) chloride has demonstrated high catalytic activity in the esterification of benzoic acid with various alcohols, achieving high conversions and offering advantages like reusability and ease of separation. dergipark.org.tr
The principle of catalyst recyclability is crucial for economic viability and sustainability. Studies on the aerobic oxidation of p-cymene (B1678584) to p-toluic acid have shown that mixed metal catalysts (e.g., Co²⁺/Mn²⁺ systems) present in the mother liquors can be recycled multiple times with no loss in catalytic activity or product yield. nih.govbham.ac.uk
Table 2: Examples of Sustainable Catalysts in Esterification and Related Reactions
| Catalyst | Substrate(s) | Product | Key Advantages | Reference(s) |
| Zr/Ti Solid Acid (ZT10) | Benzoic acid + Methanol | Methyl Benzoate | Recoverable, reduces wastewater, high activity. mdpi.com | mdpi.com |
| Zirconocene Triflate | Benzoic acid + Benzyl alcohol | Benzyl Benzoate | Less environmental impact than conventional acids. diva-portal.org | diva-portal.org |
| Zr-β Zeolite | Ethylene + Methyl 5-methyl-2-furoate | Methyl p-toluate | Utilizes biomass-derived feedstocks. acs.org | acs.org |
| Nano Sulfated-Titania | Stearic acid + Alcohols | Fatty Acid Esters | High activity, recyclable, solvent-free conditions. academie-sciences.fr | academie-sciences.fr |
| Deep Eutectic Solvent (DES) | Benzoic acid + Alcohols | Benzoic Acid Esters | Dual solvent-catalyst, reusable, low cost. dergipark.org.tr | dergipark.org.tr |
| Co(NO₃)₂/MnBr₂ | p-Cymene | p-Toluic Acid | Recyclable, maintains high yield over multiple cycles. nih.govbham.ac.uk | nih.govbham.ac.uk |
Theoretical and Computational Studies of Methyl O Toluate
Quantum Chemical Calculations of Methyl o-Toluate Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental in elucidating the molecular structure and electronic characteristics of this compound. These calculations provide data on bond lengths, bond angles, and electronic distribution, which are crucial for understanding its reactivity and physical properties.
Density Functional Theory (DFT) has become a widely used method for investigating the properties of organic molecules like this compound due to its balance of accuracy and computational cost. researchgate.netajrconline.orgresearchgate.net DFT calculations are employed to model various aspects of chemical reactions, including transition states, to understand structure-reactivity and selectivity. researchgate.net These theoretical simulations provide valuable insights into energy profiles and reaction mechanisms. researchgate.net
DFT methods, such as those employing the B3LYP functional with a 6-311G(d,p) basis set, are utilized for geometry optimization and the calculation of vibrational modes and chemical shifts. researchgate.net Furthermore, DFT is used to determine key electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. ajrconline.orgepstem.net The energy gap between HOMO and LUMO is a critical parameter for analyzing molecular stability and reactivity. ajrconline.org Molecular electrostatic potential (MEP) maps, also derived from DFT calculations, are used to visualize the charge distribution on the molecular surface, identifying electrophilic and nucleophilic sites. ajrconline.orgepstem.net
In the context of reaction mechanisms, DFT calculations have been applied to study the fragmentation of related compounds, such as dimethyl terephthalate (B1205515), where it was shown that a multi-step process is initiated by the isomerization of a methoxycarbonyl group. umons.ac.be This highlights the capability of DFT to unravel complex reaction pathways.
Table 1: Calculated Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Monoisotopic Mass | 150.06808 Da | chem960.com |
| Heavy Atom Count | 11 | chem960.com |
| Complexity | 143 | chem960.com |
| Hydrogen Bond Acceptor Count | 2 | chem960.com |
| Rotatable Bond Count | 2 | chem960.com |
| XLogP3 | 2.8 | nih.gov |
This table is interactive. Click on the headers to sort the data.
Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, provide a high level of theoretical accuracy. These methods, including Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are instrumental in obtaining precise molecular properties. researchgate.netrsc.org
For instance, ab initio calculations have been used to investigate the molecular properties of related organophosphorus compounds, providing details on molecular structures, dipole moments, stability, and charge distributions. rsc.org In studies of lanthanide complexes containing ligands derived from o-toluate, ab initio methods like CASSCF have been employed to understand their magnetic properties. mmu.ac.ukresearchgate.net High-level composite methods such as W1X-1 and CBS-QB3 are used to establish accurate thermochemical data, including standard gas-phase enthalpies of formation, for a range of organic compounds. nih.gov These methods often involve extensive conformational searches to locate the global minimum on the potential energy surface. nih.gov
Density Functional Theory (DFT) Applications
Molecular Dynamics (MD) Simulations of this compound Systems
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the dynamics, structure, and thermodynamics of substances like this compound. nih.gov
MD simulations have been utilized to investigate the aggregation and viscosity properties of complex mixtures, such as those containing asphaltene molecules with toluene (B28343) as an additive. rsc.org These simulations can reveal how molecular structure, including features like alkyl side chains and heteroatoms, influences intermolecular interactions and bulk properties like viscosity. rsc.org For example, studies on model asphaltene molecules have shown that increased branching and the presence of heteroatoms lead to stronger intermolecular interactions and higher viscosity. rsc.org
In the context of materials science, MD simulations can be used to study the adsorption behavior of molecules on surfaces. For instance, the adsorption of methyl laurate on a coal surface has been modeled to understand how it enhances hydrophobicity, which is relevant to industrial processes. mdpi.com These simulations can elucidate the role of specific functional groups, like the ester group in methyl laurate, in mediating surface interactions. mdpi.com
Computational Modeling of this compound Reaction Mechanisms
Computational modeling is a critical tool for elucidating the mechanisms of chemical reactions involving this compound. These models can provide insights into reaction pathways, transition states, and the factors that control reactivity and selectivity. mdpi.commontclair.edu
For example, computational studies on the reactions of related aromatic compounds with hydroxyl radicals have used methods like M06-2X to calculate reaction frequencies and the intrinsic reaction coordinate (IRC) to map out the reaction pathway. mdpi.com Such studies can identify the key products and determine the rate coefficients for different reaction channels. mdpi.com
In the synthesis of pharmaceutical intermediates, such as the use of methyl halide to produce this compound, computational modeling can help to understand the reaction conditions and optimize the yield. nih.gov DFT calculations have also been used to investigate the fragmentation mechanisms of similar esters in mass spectrometry, revealing complex multi-step pathways. umons.ac.be The loss of a methyl radical from ionized this compound, for instance, has been shown to begin with a hydrogen migration from the benzylic position to the carbonyl oxygen. umons.ac.be
Studies on Intermolecular Interactions Involving this compound
The study of intermolecular interactions is crucial for understanding the physical and chemical properties of this compound in condensed phases. These interactions determine properties such as boiling point, solubility, and crystal packing.
Research on binary mixtures, such as those involving methyl orange and water, uses experimental measurements of density, viscosity, and ultrasonic velocity to calculate excess parameters that explain the nature of intermolecular interactions. nih.govvistas.ac.in The addition of a solute can disrupt existing solvent-solvent interactions, like hydrogen bonds in water, and lead to new solute-solvent interactions. vistas.ac.in
In a binary system of this compound and methyl m-toluate, studies of the glass transition temperature (Tg) have been conducted to understand mixing thermodynamics. The composition dependence of Tg in mixtures can reveal information about the strength of intermolecular interactions between the different components.
While this compound itself does not have a hydrogen bond donor, its carbonyl oxygen can act as a hydrogen bond acceptor. chem960.com In systems containing hydrogen bond donors, such as alcohols or water, hydrogen bonding interactions with the ester group of this compound can occur.
Studies on related molecules like o-toluic acid have shown that intramolecular hydrogen bonding can occur, for example, between the carboxylic acid proton and the oxygen of the ortho-methyl group's C-H bond, which can stabilize the conjugate base. echemi.com In the case of methyl salicylate, a strong intramolecular hydrogen bond is observed between the hydroxyl group and the carbonyl oxygen. asianpubs.org This type of interaction is not possible for this compound due to the absence of a hydroxyl group.
Solvation Effects on this compound
The interaction of a solute with its solvent, or solvation, is fundamental to understanding chemical processes. For this compound, its solubility provides insight into these effects. The molecule's structure, featuring a non-polar benzene (B151609) ring and a methyl group, alongside a polar ester group, dictates its solvation behavior.
Experimentally, this compound is observed to be slightly soluble in water but readily soluble in common organic solvents such as ethanol (B145695), ether, and acetone. ontosight.ai This is consistent with the "like dissolves like" principle; the large non-polar surface area of the molecule interacts favorably with non-polar or moderately polar organic solvents, while its interaction with the highly polar and structured hydrogen-bonding network of water is limited. ontosight.aichemicalbook.com
While extensive computational modeling specifically detailing the solvation shells and interaction energies for this compound is not widely documented, theoretical approaches like the Hansen solubility theory have been applied to similar compounds, such as methyl p-toluate (B1214165), to screen for suitable solvents. rsc.orgresearchgate.net These models calculate solubility parameters based on dispersion, polar, and hydrogen bonding contributions, offering a predictive framework for solvent compatibility. A similar theoretical approach for this compound would involve calculating its affinity for various solvents based on these intermolecular force parameters.
Glassy Dynamics and Supercooled Liquid Mixtures Containing this compound
This compound is of particular interest in the study of glassy dynamics, often as a component in binary mixtures with its isomer, methyl m-toluate (MMT). acs.orgnih.gov Such mixtures serve as model systems to probe the influence of mixing on glass transition and structural relaxation without introducing strong, complex chemical interactions. researchgate.net
The transition from a supercooled liquid to a rigid, amorphous glass is a key area of research. The glass transition temperature (Tg), defined as the temperature at which the structural relaxation time reaches 100 seconds, is a critical parameter. aip.org
In binary mixtures of this compound (MOT) and methyl m-toluate (MMT), the glass transition temperature has been studied across the entire composition range using techniques like dielectric spectroscopy. acs.orgnih.gov These studies show that the MOT-MMT system exhibits a near-ideal mixing behavior. acs.org The Tg of the mixture varies almost linearly with composition, showing only a very slight negative deviation from the ideal mixing rule (a linear average of the Tgs of the pure components).
The dynamic properties of these mixtures, such as the fragility index (m), which describes how rapidly the relaxation time changes with temperature near Tg, have also been determined. For the MOT-MMT system, mixing leads to a negative deviation in fragility compared to the ideal linear average of the pure components. acs.orgnih.gov This phenomenon, where the mixture is "stronger" (less fragile) than expected, is a common feature in binary glass-forming systems. nih.gov
Below is a table summarizing the composition dependence of the glass transition temperature (Tg) and fragility (m) for methyl m-toluate/methyl o-toluate mixtures based on dielectric relaxation measurements. acs.org
| Mole Fraction of MOT | Tg (K) | Fragility (m) |
| 0.0 (Pure MMT) | 168.9 | 62 |
| 0.2 | 167.3 | 60 |
| 0.4 | 165.8 | 58 |
| 0.5 | 165.0 | 58 |
| 0.6 | 164.3 | 57 |
| 0.8 | 162.8 | 57 |
| 1.0 (Pure MOT) | 161.4 | 56 |
Data derived from figures in Wang et al. (2010). acs.org
The thermodynamic properties of this compound in its condensed states have been precisely determined through vacuum adiabatic calorimetry. researchgate.netresearchgate.net These measurements, conducted from a temperature of 5 K up to 320 K, have revealed key energetic details of its physical states. researchgate.netresearchgate.net
A significant finding is that this compound undergoes two solid-to-solid phase transitions at low temperatures before it melts. researchgate.netresearchgate.net This indicates the existence of at least three distinct crystalline polymorphs (Cr3, Cr2, Cr1). The thermodynamic parameters for these transitions, as well as for the fusion (melting) from the final solid phase (Cr1) to the liquid phase, have been quantified. nist.gov
The table below presents the critically evaluated thermodynamic data for these phase transitions. nist.gov
| Transition | Temperature (Ttrs/K) | Enthalpy (ΔtrsH°/kJ·mol⁻¹) | Entropy (ΔtrsS°/J·K⁻¹·mol⁻¹) |
| Cr3 → Cr2 | 111.9 | 0.12 | 1.1 |
| Cr2 → Cr1 | 123.7 | 1.13 | 9.1 |
| Cr1 → Liquid (Fusion) | 213.5 | 11.2 | 52.5 |
Data from the NIST/TRC Web Thermo Tables, based on experimental calorimetric measurements. nist.gov Note: The melting point in this dataset (213.5 K or -59.65 °C) differs from the value of <-50 °C often cited in commercial catalogs, reflecting the precision of calorimetric studies. chemicalbook.com
These calorimetric studies provide a fundamental thermodynamic basis for understanding the stability and transformations of this compound's solid phases and its behavior upon melting. researchgate.net
Advanced Applications of Methyl O Toluate in Organic Synthesis and Materials Science
Methyl o-Toluate in Agrochemical Development.chemimpex.com
The versatility of this compound extends into the agrochemical sector, where it serves as a key intermediate in the synthesis of pesticides and other crop protection agents. chemimpex.com Its structural features allow for the introduction of various functional groups, leading to the development of effective and targeted agrochemicals. nbinno.com For example, it is a building block for 2-methyl-3-nitrobenzoic acid, a compound used in the synthesis of certain agrochemicals. nbinno.com The controlled application of such compounds is vital for modern agriculture, aiding in the management of pests and diseases that can impact crop yields.
This compound in the Synthesis of Dyes and Pigments.ontosight.aiguidechem.combritannica.comnumberanalytics.com
This compound serves as an intermediate in the creation of various dyes and pigments. ontosight.aiguidechem.com The synthesis of these coloring agents often involves condensation reactions, azo coupling, and Friedel-Crafts reactions, where aromatic compounds like this compound can be utilized as starting materials or intermediates. numberanalytics.com For instance, the triphenylmethane (B1682552) class of dyes, which includes vibrant colors like fuchsine and malachite green, is synthesized from toluidine, a derivative of toluene (B28343), highlighting the importance of the toluene backbone present in this compound. britannica.com While direct examples of this compound in specific dye synthesis are not extensively detailed in the provided context, its role as a chemical intermediate makes it a plausible precursor in the broader field of dye and pigment manufacturing. ontosight.aiguidechem.com
This compound as a Building Block for Functional Materials.chemimpex.comchemimpex.com
The application of this compound extends to the realm of materials science, where it is utilized as a foundational component for creating functional materials with specific properties. chemimpex.comchemimpex.com Its ester group and aromatic ring contribute to the desirable characteristics of the resulting polymers and other materials.
Polymer and Plasticizer Applications.chemimpex.comspecialchem.com
In the polymer industry, esters of toluic acid, such as methyl p-toluate (B1214165), find use as plasticizers. chemimpex.com Plasticizers are additives that increase the flexibility and durability of materials, particularly polymers like PVC. chemimpex.comspecialchem.commolecularcloud.org While the provided information focuses more on the para-isomer (methyl p-toluate), the general principle of using toluate esters as plasticizers is relevant. chemimpex.com These compounds work by embedding themselves between the polymer chains, reducing intermolecular forces and allowing the chains to move more freely. molecularcloud.org This results in a softer, more pliable material suitable for a wide range of applications, from automotive parts to wire insulation and flooring. molecularcloud.org
The following table provides an overview of the applications of toluate esters in polymers:
| Application Area | Function of Toluate Ester | Examples of End Products |
| Polymer Manufacturing | Plasticizer | Flexible PVC, roofing membranes, wire and cable insulation |
| Automotive | Enhancing performance and durability | Protective underbody coatings, interior components |
| Construction | Improving material flexibility | Flooring, geomembranes |
Nanotechnology Applications
The application of this compound in nanotechnology is an area of growing interest, primarily stemming from the properties of its parent compound, o-toluic acid, and related materials. Research into o-toluic acid has indicated potential for new uses in material science and nanotechnology. solubilityofthings.com The chemical structure of these aromatic compounds provides a foundation for designing innovative materials. solubilityofthings.com
While direct applications of this compound in nanotechnology are not yet widely documented, its relevance can be understood through related fields. For instance, heterogeneous catalysis, a key process in many industrial applications, is a significant area within nanoscience and nanotechnology. researchgate.net The development of advanced catalysts, such as palladium nanoparticles on reduced graphene oxide, is used for reactions like the reduction of benzyl (B1604629) alcohols, a transformation class where methyl toluate can be involved in related contexts. researchgate.net
Furthermore, studies on isomers like methyl m-toluate have explored their dielectric behavior in vapor-deposited glasses, a topic relevant to the fabrication of nano-scale electronic components. aip.org The synthesis of specialized materials, such as interdigitated electrodes from graphene oxide/silica (B1680970) for sensing applications, highlights the broader context of materials science where functional organic molecules like this compound could potentially be integrated. aip.org Its role in preparing precursor molecules, such as 2-(azidomethyl)benzoic acid, further underscores its utility in synthesizing complex structures that could be incorporated into nanomaterials or functional surfaces. fishersci.comthermofisher.com
Role of this compound in Reaction Mechanism Studies
This compound and its derivatives serve as valuable probes for elucidating complex reaction mechanisms in organic chemistry. By using isotopically labeled versions or by studying its reactivity under specific conditions, chemists can gain deep insights into reaction pathways, transition states, and the behavior of reactive intermediates.
A key application is the use of deuterated analogs to study kinetic isotope effects. O-Toluic-D7 acid, the deuterated precursor to the corresponding ester, is used as a tracer in reaction mechanism and kinetic studies. Substituting hydrogen with deuterium (B1214612) alters bond strengths, which in turn affects reaction rates. Observing these changes helps to determine the rate-limiting steps and the mechanism of bond cleavage. This technique is instrumental in understanding the behavior of hydrogen atoms in chemical reactions and tracing metabolic pathways in biological systems.
In the field of synthetic methodology, derivatives of this compound have been central to understanding and developing novel reactions. For example, extensive research has been conducted on the cross-ester coupling of 2-methoxy o-toluate esters to synthesize isocoumarins, a class of compounds with significant biological activity. rsc.org A study utilizing a Lithium 2,2,6,6-tetramethylpiperidide-Lithium Bromide (LiTMP-LiBr) complex revealed a tandem mechanism involving several key steps:
Proximity-Induced Lateral Lithiation: The LiTMP-LiBr complex facilitates the deprotonation of the benzylic methyl group. rsc.org
Complex-Induced Acylation: The resulting anion attacks an acceptor ester. rsc.org
Enolization and Lactonization: A subsequent intramolecular reaction cascade leads to the final isocoumarin (B1212949) product without the formation of a stable keto-intermediate. rsc.org
This work demonstrated for the first time that aggregation and complex formation play a pivotal role in the lateral lithiation of toluate esters, preventing the self-condensation that typically plagues these reactions. rsc.org
Table 1: Synthesis of Isocoumarins via Cross-Ester Coupling of Methyl 2-methoxy-o-toluate
This table summarizes the yields of various isocoumarins produced from the reaction of methyl 2-methoxy-o-toluate with different aryl esters, as detailed in the referenced study. rsc.org
| Entry | Aryl Ester Reactant | Isocoumarin Product | Yield (%) |
| 1 | Methyl benzoate (B1203000) | 3-Phenyl-1H-isochromen-1-one | >80% |
| 2 | Methyl 4-methoxybenzoate | 3-(4-methoxyphenyl)-1H-isochromen-1-one | >80% |
| 3 | Methyl 4-chlorobenzoate (B1228818) | 3-(4-chlorophenyl)-1H-isochromen-1-one | >80% |
Furthermore, electrochemical studies have utilized methyl toluate to understand the reduction of aromatic esters. researchgate.net Recent investigations have shown that these esters can form surprisingly long-lived radical anions upon reduction. researchgate.net Under specific electrochemical conditions, these radical anions decompose to form carboxylates and alkyl radicals, a principle that has been harnessed to develop novel deoxygenation reactions for alcohols. researchgate.net
Development of Novel Solvents and Reaction Media with this compound
This compound is recognized for its properties as a solvent, particularly in industrial formulations such as paints and coatings, where it helps to dissolve other components and improve application properties. chemimpex.com Its low toxicity and more favorable environmental profile make it an attractive potential replacement for more hazardous solvents. chemimpex.com
The exploration of toluate esters as advanced solvents is an active area of research. While much detailed public research has focused on its isomer, methyl p-toluate, the findings offer valuable insights into the potential of this class of compounds. For instance, studies have identified methyl p-toluate as a highly effective and low-toxicity solvent for biopolymers like poly(ε-caprolactone) (PCL). researchgate.netrsc.org It has shown superior performance in a process known as thermally induced phase separation (TIPS), which is used to create porous polymer scaffolds for applications in tissue engineering and membrane technologies. researchgate.netrsc.org The selection of methyl p-toluate was based on Hansen solubility parameters, a method that could similarly be applied to identify novel applications for this compound. rsc.org
The physical properties of this compound underpin its utility as a solvent and reaction medium. It is a colorless liquid at room temperature, is soluble in common organic solvents like ethanol (B145695) and ether, but is not miscible with water. ontosight.aifishersci.comguidechem.com Its relatively high boiling point suggests it can be used in reactions requiring elevated temperatures.
Table 2: Physical and Chemical Properties of this compound
This table presents key physical properties of this compound relevant to its use as a solvent and reaction medium.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₂ | ontosight.aifishersci.comguidechem.com |
| Molecular Weight | 150.18 g/mol | ontosight.ai |
| Appearance | Colorless to pale yellow liquid | guidechem.com |
| Boiling Point | 207-208 °C | fishersci.com |
| Flash Point | 82 °C (179 °F) | fishersci.com |
| Density | 1.072 g/cm³ | fishersci.com |
| Solubility in Water | Not miscible or sparingly soluble | fishersci.comguidechem.com |
| Solubility in Organic Solvents | Soluble in ethanol, ether | ontosight.aiguidechem.com |
The ongoing trend toward developing customized chemical products and novel, greener applications is expected to create new opportunities for this compound as a specialized solvent or reaction medium in various chemical processes. github.com
Environmental Behavior and Biotransformation of Methyl O Toluate
Biodegradation Pathways of Methyl o-Toluate in Environmental Systems
The biodegradation of this compound, like many xenobiotic compounds, is primarily accomplished by microorganisms that utilize the compound as a source of carbon and energy. The degradation pathways involve a series of enzymatic reactions that break down the complex aromatic structure into simpler, assimilable molecules.
The microbial breakdown of this compound can occur in the presence (aerobic) or absence (anaerobic) of oxygen, with distinct enzymatic machinery driving each process.
Aerobic Degradation: Under aerobic conditions, the initial attack on the methyl toluate molecule is typically catalyzed by oxygenases. Two primary initial pathways are proposed based on the degradation of similar aromatic compounds like toluene (B28343) and xylene. researchgate.net
Oxidation of the Methyl Group: This pathway begins with the oxidation of the methyl group attached to the benzene (B151609) ring. For o-xylene (B151617), this proceeds via oxidation to the corresponding alcohol and aldehyde, eventually forming o-toluic acid. researchgate.net In the case of this compound, this would likely involve hydrolysis of the ester group to o-toluic acid, followed by oxidation of the methyl group to form 2-carboxybenzyl alcohol, then 2-carboxybenzaldehyde, and finally phthalic acid.
Attack on the Aromatic Ring: This is a common strategy for bacterial degradation of aromatic compounds. rsc.orgnih.gov It involves the action of a ring-hydroxylating dioxygenase, such as toluate 1,2-dioxygenase, which incorporates both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. nih.govnih.gov This product, a substituted cis-1,2-dihydroxy-cyclohexa-3,5-diene-carboxylate, is unstable and is subsequently dehydrogenated to a catechol derivative (in this case, likely 3-methylcatechol (B131232) after decarboxylation and hydrolysis). researchgate.netnih.gov The catechol is a key intermediate that undergoes ring cleavage, either through an ortho or meta pathway, leading to intermediates of central metabolism, such as the Krebs cycle. rsc.orgasm.org
Anaerobic Degradation: In the absence of oxygen, a different set of biochemical reactions is employed. For toluene and related alkylbenzenes, the most well-characterized anaerobic pathway is initiated by the addition of a fumarate (B1241708) molecule to the methyl group. researchgate.net This reaction is catalyzed by the enzyme benzylsuccinate synthase (BSS). nih.gov The resulting benzylsuccinate-like compound undergoes a series of reactions analogous to β-oxidation to form benzoyl-CoA, which is then further metabolized. researchgate.net While not directly studied for this compound, this fumarate-addition mechanism represents the most probable anaerobic degradation route. However, it has been noted that some isomers, such as para-toluate, are degraded very slowly under anaerobic conditions. wur.nl
A variety of microorganisms have been identified that can degrade toluates or closely related aromatic compounds, suggesting their potential involvement in the biotransformation of this compound.
Pseudomonas species: This genus is well-known for its metabolic versatility in degrading aromatic hydrocarbons. Pseudomonas putida strains carry the TOL plasmid, which encodes enzymes for the degradation of toluene and xylenes (B1142099) to their corresponding toluates. researchgate.net Specifically, Pseudomonas putida PRS2000 has been shown to be attracted to o-toluates, indicating a metabolic relationship. asm.org An engineered strain of Pseudomonas oleovorans has been used in studies where o-toluate served as a pathway inducer, although the strain itself was limited in its ability to oxidize ortho-substituted substrates. asm.org
Acinetobacter calcoaceticus : This species possesses a benzoate (B1203000) dioxygenase that is involved in the aerobic degradation of benzoates, a pathway relevant to toluate breakdown. nih.gov
Comamonas testosteroni : Strain T-2 is capable of utilizing p-toluate (B1214165) as its sole source of carbon and energy, employing a methyl-monooxygenase system. microbiologyresearch.org
Fungi: In a study on the degradation of the herbicide Bensulfuron-methyl, which contains a this compound moiety, two fungal species demonstrated significant degradation capabilities. researchgate.net Aspergillus niger and Penicillium chrysogenum, isolated from soil, were effective in breaking down the herbicide, implying they possess enzymes capable of transforming the this compound structure. researchgate.net
Aerobic and Anaerobic Degradation Mechanisms
Environmental Fate and Transport Studies of this compound
Direct kinetic data on the degradation of this compound in environmental compartments are not extensively documented. However, insights can be drawn from studies on related compounds.
A study on the herbicide Bensulfuron-methyl provides valuable data. In soil environments, its degradation by microbial action followed first-order kinetics. researchgate.net The rate of degradation was significantly influenced by the specific microbial species present.
| Microorganism | Soil Type | Degradation (%) after 35 days | Half-life (t₁/₂) (days) | Rate Constant (k) (day⁻¹) |
|---|---|---|---|---|
| Aspergillus niger | Loamy Soil | 95 | 5.73 | 0.121 |
| Penicillium chrysogenum | Loamy Soil | 71 | 11.45 | 0.061 |
Table 1: Biodegradation kinetics of a this compound-containing herbicide by fungal species in soil. Data sourced from a study on Bensulfuron-methyl degradation. researchgate.net
Research on xylene isomers has shown that the position of the methyl group significantly affects the degradation rate. service.gov.uk Generally, ortho-substituted compounds like o-xylene are more resistant to microbial degradation than their meta- and para-isomers. service.gov.uk This suggests that this compound may be more persistent in the environment compared to methyl m-toluate and methyl p-toluate.
The persistence and mobility of this compound are governed by a combination of its chemical properties and environmental factors. nih.govwur.nl
Physicochemical Properties: Key properties influencing fate and transport include water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). This compound is slightly soluble in water and has a relatively low vapor pressure (0.16 mmHg), suggesting it will not volatilize rapidly from water or soil. chemicalbook.comnih.gov Its Log Kow is 2.8, indicating a moderate potential to sorb to organic matter in soil and sediment. nih.gov
| Property | Value | Implication for Environmental Fate |
|---|---|---|
| Molecular Weight | 150.17 g/mol | - |
| Water Solubility | Slightly soluble | Limited leaching in water, potential for sorption. |
| Vapor Pressure | 0.16 mmHg | Low volatility from water/soil. nih.gov |
| Log Kow | 2.8 | Moderate sorption to soil organic carbon (Koc). nih.gov |
Table 2: Physicochemical properties of this compound and their environmental relevance. nih.gov
Environmental Factors:
Temperature: Microbial activity is temperature-dependent. The same study found that degradation rates increased with temperature up to an optimum of around 27°C, after which they declined. researchgate.net
Soil Composition: The amount of organic carbon in soil affects sorption. Higher organic carbon content would lead to stronger binding of this compound, reducing its mobility and bioavailability for microbial degradation. service.gov.uk
Oxygen Availability: The degradation pathway and rate are highly dependent on the presence of oxygen, with aerobic degradation generally being faster and more complete than anaerobic degradation. nih.gov
Degradation Kinetics in Different Environmental Compartments
Ecotoxicological Assessment of this compound and its Metabolites
The ecotoxicological profile of this compound and its breakdown products is crucial for evaluating its potential impact on environmental organisms.
Toxicity of the Parent Compound: According to aggregated GHS information, this compound is considered a skin and eye irritant. nih.gov While comprehensive ecotoxicity data for aquatic and terrestrial organisms are limited, this classification suggests a potential for localized adverse effects upon direct exposure.
| Hazard Class | Hazard Statement | Prevalence in Notifications |
|---|---|---|
| Skin Irritation (Category 2) | H315: Causes skin irritation | 43.1% |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | 43.1% |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | 32.1% |
Table 3: GHS Hazard Classification for this compound. Data from ECHA C&L Inventory. nih.gov
Toxicity of Metabolites: The environmental risk of this compound is also linked to the toxicity of its degradation intermediates.
Aerobic Metabolites: Aerobic degradation pathways can lead to the formation of catechols and their derivatives. rsc.org While essential intermediates, catechols can be toxic to microorganisms at high concentrations and can exhibit broader ecotoxicological effects.
Herbicide Metabolites: In the degradation of the herbicide Bensulfuron-methyl, the identified metabolites included aminopyrimidine and a sulfonamide derivative. researchgate.net The ecotoxicological properties of these specific metabolites would need to be considered in a full risk assessment of the parent herbicide.
Impact on Aquatic and Terrestrial Organisms
This compound is classified as toxic to aquatic life with long-lasting effects. isbglobe.comsafeworkaustralia.gov.au Regulatory bodies emphasize the need to consider the protection of aquatic organisms and non-target terrestrial plants when assessing the environmental impact of substances containing methyl toluate derivatives. legislation.gov.ukeuropa.eu
The biotransformation of this compound and related compounds has been a subject of study. For instance, Pseudomonas putida mt-2 has been observed to degrade toluates through the oxidation of the methyl group. researchgate.netresearchgate.net Specifically, engineered strains of Pseudomonas oleovorans have demonstrated the ability to convert substituted benzoates into cis-diols, although the oxidation of ortho-substituted substrates like this compound was found to be more limited compared to meta- and para-substituted counterparts. asm.org This suggests that the position of the methyl group significantly influences the rate of biotransformation by certain bacterial dioxygenases. asm.org
Furthermore, some bacteria, such as Pseudomonas putida PRS2000, exhibit chemotaxis towards aromatic acids including o-toluate, which is a behavioral response that could play a role in the bioremediation of contaminated sites. asm.org The degradation of toluates in some bacteria proceeds via a meta-cleavage pathway, channeling the compound into the Krebs' cycle. researchgate.net
While specific toxicity data for this compound on a wide range of individual aquatic and terrestrial species is not extensively detailed in the provided results, the general classification indicates a potential risk. For example, a related compound, bensulfuron-methyl, which contains a toluate moiety, is noted to be of more concern to aquatic plants, algae, and honeybees than to birds or earthworms. herts.ac.uk Another compound, mesosulfuron-methyl, which is a derivative of p-toluate, also requires careful consideration for the protection of aquatic organisms and non-target terrestrial plants. legislation.gov.uk
Table 1: Regulatory Hazard Classification for this compound and Related Compounds
| Compound/Substance Mixture | CAS No. | Hazard Statement | Source |
| Methyl a-((4,6-dimethoxypyrimidin-2-yl)ureidosulphonyl)-o-toluate | 83055-99-6 | Toxic to aquatic life with long-lasting effects. safeworkaustralia.gov.au | EU |
| Bensulfuron-methyl | 83055-99-6 | Toxic to aquatic life with long lasting effects. hpc-standards.com | EU-GHS/CLP |
| Metsulfuron-methyl | 74223-64-6 | Very toxic to aquatic life with long-lasting effects. safeworkaustralia.gov.au | EU |
Bioaccumulation Potential
The potential for this compound to bioaccumulate in organisms has been evaluated. The partition coefficient (log Pow) is a key indicator of a substance's tendency to move from water into the fatty tissues of organisms. A safety data sheet for this compound reports a log Pow of 3.13. fishersci.com Generally, a log Kow (equivalent to log Pow) of 3 or greater suggests a potential for bioaccumulation. rivm.nl
For a similar compound, methyl benzoate, an estimated Bioconcentration Factor (BCF) of 12 suggests that the potential for bioconcentration in aquatic organisms is low. nih.gov However, for another related compound, triflusulfuron-methyl, which also has a log Kow greater than 3, the potential to bioaccumulate is noted, although toxicity to fish is low. rivm.nl
While no specific studies detailing the bioaccumulation of this compound in various trophic levels were found in the provided search results, the log Pow value indicates that it is a substance that warrants consideration for its bioaccumulative potential. Further research would be needed to definitively determine its BCF and its potential for biomagnification in food chains.
Table 2: Bioaccumulation-Relevant Properties of this compound and Related Compounds
| Compound | CAS No. | Log Pow / Log Kow | Bioconcentration Factor (BCF) | Notes |
| This compound | 89-71-4 | 3.13 fishersci.com | No information available | The log Pow suggests a potential for bioaccumulation. |
| Methyl benzoate | 93-58-3 | 2.12 nih.gov | 12 (estimated) nih.gov | Low potential for bioconcentration is suggested. nih.gov |
| Triflusulfuron-methyl | 126535-15-7 | ≥ 3 rivm.nl | 446 (for fish) rivm.nl | Has a potential to bioaccumulate. rivm.nl |
Derivatives and Analogues of Methyl O Toluate: Synthesis and Research
Structural Modifications and their Impact on Reactivity and Applications
The reactivity and utility of methyl o-toluate can be significantly altered by introducing various functional groups to its aromatic ring or by modifying the ester group. These structural changes can have profound effects on the electronic and steric properties of the molecule, thereby influencing its behavior in chemical reactions and its potential applications.
One area of significant interest is the synthesis of isocoumarins, a class of compounds with diverse biological activities, from 2-methoxy o-toluate esters. rsc.orgrsc.org The presence of a methoxy (B1213986) group at the 2-position enhances the reactivity of the benzylic C-H bond, facilitating lateral lithiation and subsequent acylation to form keto-esters, which can then be cyclized to isocoumarins. rsc.orgrsc.org Research has shown that the choice of substituents on the o-toluate ester can impact the success of this transformation. For instance, esters with 2-OTBS (tert-butyldimethylsilyl ether) and 2-OTs (tosylate) groups were found to be unreactive under standard conditions, while a 2-OBn (benzyl ether) group led to a complex mixture of products. rsc.org Conversely, a 2-methoxy group and even three methoxy substituents on the toluate ester demonstrated good reactivity, leading to excellent yields of the corresponding isocoumarins. rsc.org The presence of a halogen atom on the toluate ester also did not negatively affect the reaction outcome. rsc.org
Furthermore, structural modifications are explored to create derivatives with potentially enhanced biological activities. For example, the bromination of this compound is a step towards creating derivatives that could possess novel properties. The synthesis of 2-(azidomethyl)benzoic acid from this compound is another example of a structural modification leading to a useful chemical intermediate. sigmaaldrich.comchemicalbook.com
The applications of this compound derivatives extend to various fields. For instance, halothis compound serves as a starting material in a multi-step synthesis of doxepin (B10761459) hydrochloride, a pharmaceutical compound. google.com This process involves a series of reactions including substitution, hydrolysis, cyclization, and nucleophilic additions. google.com In the field of materials science, derivatives of this compound are used in the synthesis of functionalized polymers. For example, toluene-end-functionalized hyperbranched ethylene (B1197577) oligomers have been synthesized using iminopyridine Ni(II) complexes, where the catalyst system can incorporate toluene (B28343) as a chain-end group. nih.gov
Synthesis and Characterization of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives often involves multi-step procedures, starting from either this compound itself or a suitably substituted precursor. A common strategy is the lateral lithiation of a substituted o-toluate ester, followed by reaction with an electrophile to introduce a new functional group at the benzylic position. rsc.orgrsc.org For instance, the reaction of 2-methoxy o-toluate esters with other esters, facilitated by a LiTMP-LiBr complex, provides a direct route to isocoumarins. rsc.orgrsc.org This method is notable for its efficiency and for avoiding the formation of a carbonyl intermediate. rsc.orgrsc.org
Another approach involves the modification of the aromatic ring through electrophilic substitution reactions. For example, the bromination of this compound can be achieved using N-bromosuccinimide. The resulting bromo-derivative can then be further functionalized.
The characterization of these newly synthesized derivatives is crucial to confirm their structure and purity. A combination of spectroscopic techniques is typically employed for this purpose. These include:
Infrared (IR) spectroscopy: This technique is used to identify the presence of specific functional groups, such as the carbonyl group of the ester and any newly introduced functional groups.
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition.
X-ray Crystallography: For crystalline derivatives, X-ray crystallography can provide a definitive three-dimensional structure of the molecule. rsc.org
Interactive Table: Synthesis and Characterization of this compound Derivatives
| Derivative | Starting Material | Key Reagents/Reaction | Characterization Methods | Reference |
| Isocoumarins | 2-Methoxy o-toluate esters | LiTMP-LiBr, Esters | NMR, IR, MS, X-ray Crystallography | rsc.orgrsc.org |
| 2-(Azidomethyl)benzoic acid | This compound | Not specified | Not specified | sigmaaldrich.comchemicalbook.com |
| o-Methylbenzyl o-toluate | o-Xylene (B151617) | Liquid phase air oxidation | Not specified | google.com |
| Doxepin hydrochloride | Halothis compound | Multiple steps including substitution, hydrolysis, cyclization | Not specified | google.com |
| Toluene-end-functionalized hyperbranched ethylene oligomers | Ethylene, Toluene | Iminopyridine Ni(II) complexes, Et₂AlCl | NMR | nih.gov |
Comparative Studies with Isomers (Methyl m-Toluate, Methyl p-Toluate) and Other Benzoate (B1203000) Esters
Comparative studies of this compound with its meta and para isomers, as well as with other benzoate esters, provide valuable insights into the influence of substituent position on the physical and chemical properties of these compounds.
Thermodynamic studies have been conducted on methyl benzoate and its o-, m-, and p-toluate (B1214165) isomers. researchgate.net These studies have measured properties such as heat capacities and enthalpies of phase transitions, revealing differences in their solid-state behavior. researchgate.net For instance, it was found that this compound undergoes two solid-to-solid transitions before melting, a behavior not observed in its isomers. researchgate.net Furthermore, liquid methyl m-toluate can be supercooled to form a glass. researchgate.net
The position of the methyl group on the benzene (B151609) ring significantly influences the reaction mechanisms and outcomes of various transformations. A notable example is the enzymatic dihydroxylation catalyzed by toluate dioxygenase (TADO) from Pseudomonas putida mt-2. nih.gov This enzyme exhibits a clear preference for the meta- and para-isomers over the ortho-isomer. nih.gov The order of specificity for TADO is m-toluate > benzoate ≈ 3-chlorobenzoate (B1228886) > p-toluate ≈ 4-chlorobenzoate (B1228818) >> o-toluate ≈ 2-chlorobenzoate. nih.gov The transformation of the ortho-substituted benzoates is poorly coupled to oxygen utilization, meaning that significantly more oxygen is consumed than benzoate is transformed. nih.gov This suggests that the steric hindrance from the ortho-methyl group impedes the proper binding and orientation of the substrate in the enzyme's active site, leading to a less efficient and uncoupled reaction.
In another example, the TOL plasmid pWWO of Pseudomonas putida enables the bacterium to grow on m-toluate and p-toluate, but mutants lacking the xylT gene are unable to grow on p-toluate. unimi.it This indicates a specific mechanistic requirement for the metabolism of the para-isomer that is different from the meta-isomer.
The study of glass-forming liquids also reveals differences between the isomers. Methyl m-toluate is often used as a model system in studies of vapor-deposited glasses due to its ability to form highly stable glasses. acs.orgaip.org These glasses transform into the supercooled liquid via propagating fronts when heated. aip.org While similar studies on the ortho and para isomers are less common, the unique glass-forming ability of the meta isomer highlights the subtle yet significant impact of isomerism on the bulk physical properties of these materials.
The biological activities of methyl toluate isomers and their analogues can also vary significantly depending on the substitution pattern. In the context of enzymatic reactions, as mentioned earlier, toluate dioxygenase shows a strong preference for m-toluate and p-toluate over o-toluate. nih.gov Similarly, a 4-toluene sulfonate methyl-monooxygenase from Comamonas testosteroni T-2 can oxygenate p- and m-toluates, but its activity on o-toluate is not reported. d-nb.info
In the realm of antifungal research, derivatives of benzoic and cinnamic acids have been studied for their activity against various Candida strains. researchgate.net While this particular study did not focus on the simple methyl toluate isomers, it highlights a general principle in medicinal chemistry: the spatial arrangement of functional groups is critical for biological activity. For instance, methyl ferulate, methyl o-coumarate, and methyl biphenyl-3-carboxylate showed interesting antifungal activity, and a preliminary structure-activity relationship study indicated the importance of the substitution pattern for this activity. researchgate.net
Interactive Table: Comparative Properties of Methyl Toluate Isomers
| Property/Reaction | This compound | Methyl m-Toluate | Methyl p-Toluate | Reference |
| Solid-State Transitions | Two solid-to-solid transitions before fusion | Forms a glass upon supercooling | Not specified | researchgate.net |
| Enzymatic Dihydroxylation (TADO) | Very poor substrate, uncoupled O₂ utilization | Preferred substrate, high specificity | Good substrate, lower specificity than m-isomer | nih.gov |
| Enzymatic Oxygenation (TSMOS) | Not reported | Substrate | Substrate | d-nb.info |
| Metabolism by P. putida (TOL plasmid) | Not specified | Metabolized | Metabolized (requires xylT gene) | unimi.it |
| Glass Formation | Not typically studied for this property | Forms stable glasses, extensively studied | Not typically studied for this property | acs.orgaip.org |
Future Directions and Emerging Research Areas in Methyl O Toluate Chemistry
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
The field of predictive chemistry, which aims to develop models capable of describing how molecules interact and react, is set to revolutionize the study of compounds like methyl o-toluate. rsc.org Artificial intelligence (AI) and machine learning (ML) are at the forefront of this transformation, offering powerful tools to accelerate the discovery, development, and deployment of organic reactions. rsc.org
Advanced Spectroscopic Techniques for In-Operando Studies
Understanding the intricate mechanisms of chemical reactions as they occur is crucial for optimizing processes and designing better catalysts. In-operando spectroscopy, which involves the simultaneous characterization of a reaction under real operating conditions, is a powerful methodology for gaining these insights. ieabioenergy.com The application of advanced spectroscopic techniques for in-operando studies of this compound transformations represents a significant area for future research.
Techniques such as infrared (IR) spectroscopy, Raman spectroscopy, and X-ray photoelectron spectroscopy (XPS) can provide real-time information on the structural and electronic changes of catalysts and reactants during the synthesis or conversion of this compound. numberanalytics.comdokumen.pub For example, in-operando IR spectroscopy could be employed to monitor the formation of key intermediates during the esterification of o-toluic acid with methanol (B129727), providing valuable data for reaction optimization. e3s-conferences.org Similarly, in-operando X-ray absorption spectroscopy (XAS) could elucidate the dynamic changes in the oxidation state and coordination environment of a metal catalyst during the hydrogenation of this compound. sci-hub.se
The development of specialized reactor cells that can accommodate the specific temperature, pressure, and chemical environments required for this compound reactions while allowing for spectroscopic measurements is a key challenge. However, the potential rewards, including a deeper understanding of reaction mechanisms and the rational design of more efficient catalysts, make this a compelling avenue for future investigation.
Rational Design of New Catalysts for this compound Transformations
The development of new and improved catalysts is central to advancing the chemistry of this compound, enabling more efficient synthesis and facilitating novel transformations. Rational catalyst design, a targeted approach to developing new catalyst materials, moves beyond empirical testing to a more knowledge-driven process. tu-freiberg.de This involves a comprehensive strategy that includes catalyst preparation, detailed characterization, and mechanistic and kinetic investigations. tu-freiberg.de
For the synthesis of this compound, research into new solid acid catalysts or biocatalysts could lead to more sustainable and selective processes. The functionalization of this compound to create more complex molecules for the pharmaceutical and agrochemical industries is another area where rational catalyst design is critical. a2bchem.comresearchgate.net For example, developing catalysts for the selective oxidation of the methyl group or for the introduction of new functional groups onto the aromatic ring would significantly expand the synthetic utility of this compound.
A notable application is in the burgeoning field of plastic upcycling. Research on the catalytic conversion of polyethylene (B3416737) terephthalate (B1205515) (PET) plastic waste has identified methyl p-toluate (B1214165), a close isomer of this compound, as a key intermediate in the production of valuable arenes. githubusercontent.com The development of catalysts like Ru/Nb2O5 for the selective cleavage of C-O and C-C bonds in aromatic plastics highlights a promising strategy that could be adapted for transformations involving this compound. githubusercontent.com The insights gained from such studies can guide the design of catalysts with specific activities and selectivities for desired reactions of this compound.
Exploration of Novel Biological Applications of this compound Derivatives
While this compound is known for its use in fragrances, emerging research is beginning to uncover its potential in various biological applications. psu.eduontosight.ai The exploration of the bioactivity of this compound and its derivatives is a promising frontier that could lead to new developments in medicine and agriculture.
One area of interest is in the development of new pharmaceuticals. A patent has described a synthetic route to a nociceptin (B549756) antagonist, a potential therapeutic agent, which involves the use of a derivative of this compound. drugfuture.com This highlights the potential of this compound as a building block in the synthesis of complex, biologically active molecules. drugfuture.com Furthermore, studies on related benzoic acid derivatives have shown antifungal activity, suggesting that derivatives of this compound could also be investigated for their potential as antifungal agents. ekb.eg
In the field of agriculture, research has shown that this compound can act as an attractant for certain species of flower thrips. This finding opens up the possibility of using this compound in pest management strategies, either for monitoring insect populations or in lure-and-trap systems. The structural and functional diversity that can be achieved through the derivatization of this compound makes it a versatile platform for the discovery of new bioactive compounds. researchgate.net
Sustainable Production and Circular Economy Approaches for this compound
In an era of increasing environmental awareness, the development of sustainable production methods and the integration of chemical processes into a circular economy are paramount. For this compound, this means exploring renewable feedstocks and designing processes that minimize waste and maximize resource efficiency.
One promising avenue for the sustainable production of this compound is the use of biomass as a starting material. rsc.org Lignocellulosic biomass, a non-food renewable resource, can be converted into a variety of platform chemicals, including aromatic compounds that could serve as precursors to o-toluic acid and subsequently this compound. rsc.orgnih.gov Research into catalytic routes for the production of carboxylic acids from biomass is a step towards this goal. rsc.org
The concept of a circular economy, which aims to eliminate waste and promote the continual use of resources, is also highly relevant to the future of this compound. ieabioenergy.comunece.orgacademie-sciences.fr As mentioned previously, the isomer methyl p-toluate has been identified as an intermediate in the chemical recycling of PET plastic waste into valuable chemicals. githubusercontent.comuc.edu This demonstrates a model where a compound like this compound could be part of a closed-loop system, being both produced from and used to produce recyclable materials. The development of efficient catalytic processes for these transformations is key to realizing a circular economy for aromatic esters. githubusercontent.com
Q & A
Q. How can researchers ensure ethical data sharing in studies involving this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
